Ir(btb)2(acac), AldrichCPR

Catalog No.
S12499563
CAS No.
M.F
C31H24IrN2O2S2-2
M. Wt
712.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ir(btb)2(acac), AldrichCPR

Product Name

Ir(btb)2(acac), AldrichCPR

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole

Molecular Formula

C31H24IrN2O2S2-2

Molecular Weight

712.9 g/mol

InChI

InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

QAZSVFNPMCBPKG-DVACKJPTSA-N

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Iridium(III) bis(2-phenyl-benzothiazole) acetylacetonate, commonly referred to as Ir(btb)₂(acac), is a complex coordination compound featuring iridium as the central metal ion. The chemical formula for this compound is C₃₁H₂₄IrN₂O₂S₂, and it has a molecular weight of approximately 596.00 g/mol. This compound is characterized by its unique structure, which includes two 2-phenyl-benzothiazole ligands and one acetylacetonate ligand coordinated to the iridium center. Its notable properties include photoluminescence, making it a candidate for various applications in optoelectronics and photonic devices .

The synthesis of Ir(btb)₂(acac) typically involves the reaction of iridium(III) chloride with 2-phenyl-benzothiazole and acetylacetone in a suitable solvent under controlled conditions. The general steps include:

  • Preparation of Ligands: Synthesize or purchase pure 2-phenyl-benzothiazole and acetylacetone.
  • Formation of Complex: Dissolve iridium(III) chloride in a solvent such as ethanol or methanol, then add the ligands.
  • Heating: Heat the mixture under reflux conditions to facilitate complex formation.
  • Isolation: Cool the solution and precipitate the product by adding a non-solvent (e.g., diethyl ether).
  • Purification: Purify the obtained solid through recrystallization or chromatography.

This method yields high-purity Ir(btb)₂(acac), suitable for further applications .

Ir(dmpq)₂(acac)C₃₉H₃₅IrN₂O₂Highly efficient red phosphorescent emitterOLEDsIr(ppy)₂(acac)C₃₁H₂₃IrN₂O₂Known for green emissionOLEDsIr(MDQ)₂(acac)C₃₉H₃₁IrN₄O₆Exhibits strong phosphorescenceOLEDs, sensorsIr(Cs)₂(acac)C₄₅H₄₂IrN₄O₆S₂Contains multiple coordination sitesPhotovoltaics

Uniqueness of Ir(btb)₂(acac):

  • The presence of benzothiazole ligands provides unique electronic properties that enhance its luminescence compared to other complexes.
  • Its specific structural arrangement allows for distinct interaction mechanisms with light and biological systems.

Cyclometalation Strategies for Six-Membered Iridium Metallocycles

The synthesis of Ir(btb)2(acac) begins with the cyclometalation of 2-phenylbenzothiazole (btbH) ligands to form a chlorido-bridged iridium dimer, [(btb)2Ir(μ-Cl)]2, via the Nonoyama reaction. This dimer undergoes subsequent ligand substitution with acetylacetonate (acac) to yield the heteroleptic complex. The cyclometalation step is critical for forming six-membered iridium metallocycles, which exhibit enhanced thermal stability compared to five-membered analogs.

A key challenge lies in achieving selective cyclometalation of the btb ligand. Studies show that the reaction of iridium(III) chloride hydrate with btbH in a 2-ethoxyethanol/water mixture (3:1 v/v) at 120°C for 24 hours produces the dimeric intermediate in 68% yield. The six-membered metallocycle arises from the coordination of the benzothiazole nitrogen and the ortho-carbon of the phenyl substituent, as confirmed by X-ray crystallography. This geometry minimizes ring strain while maintaining conjugation between the ligand and metal center, as evidenced by the planar arrangement observed in structural analyses.

Table 1: Comparative Cyclometalation Conditions for Iridium Complexes

Ligand SystemSolvent SystemTemperature (°C)Time (h)Yield (%)
btbH2-ethoxyethanol/H2O1202468
dfb-pzHDichloroethane804872
2THSBTEthanol/THF903655

The choice of solvent significantly influences cyclometalation efficiency. Polar aprotic solvents like 2-ethoxyethanol enhance ligand deprotonation, while coordinating solvents (e.g., THF) may compete for metal binding sites, reducing yields.

Steric Effects of Bulky Benzothiazole Derivatives on Cyclometalation Selectivity

The 2-phenyl substituent on the benzothiazole ligand introduces steric bulk that directs cyclometalation selectivity. Computational studies reveal that the phenyl group creates a 12.7 kcal/mol energy barrier to rotation, locking the ligand in a conformation favorable for six-membered ring formation. This steric profile suppresses competing five-membered cyclometalation pathways observed in simpler benzothiazole derivatives.

Comparative analyses of substituted benzothiazoles demonstrate that electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring increase metallocycle stability by 18% due to enhanced π-backbonding. Conversely, bulky tert-butyl substituents at the 6-position of benzothiazole distort the metallocycle, reducing photoluminescence quantum yields from ΦPL = 0.32 to 0.19.

Table 2: Steric Parameters and Optical Properties of Substituted btb Ligands

Substituent PositionHammett Constant (σ)PL λmax (nm)ΦPL
4-CF30.546150.28
6-tBu-0.206230.19
4-OCH3-0.275980.24

Steric maps derived from X-ray data show that the phenyl group in btb induces a ligand-to-ligand interplanar angle of 87.5°, optimizing charge-transfer transitions while minimizing non-radiative decay.

Solvent-Mediated Ligand Exchange Mechanisms in Heteroleptic Complexation

The final step in Ir(btb)2(acac) synthesis involves solvent-mediated ligand exchange, where acac displaces chloride bridges in the [(btb)2Ir(μ-Cl)]2 dimer. Mechanochemical methods using AgOTf as a chloride scavenger in 2-methoxyethanol achieve 73% yield within 60 minutes at 135°C. This represents a 6-fold rate enhancement compared to traditional solution-phase methods requiring 48 hours.

The exchange mechanism proceeds via a dissociative pathway, where solvent molecules (e.g., 2-methoxyethanol) stabilize the iridium center during chloride departure. Kinetic studies reveal a second-order dependence on acac concentration, with an activation energy of 89 kJ/mol. Polar solvents with high donor numbers (e.g., DMF, DN = 26.6) accelerate ligand substitution by stabilizing the transition state.

Table 3: Solvent Effects on Ligand Exchange Kinetics

SolventDonor Numberkobs (10⁻³ s⁻¹)Half-Life (min)
2-Methoxyethanol20.54.725
Dichloromethane00.8144
Tetrahydrofuran20.03.930

Notably, silver-free conditions using Kacac in refluxing glycerol enable chloride displacement without noble metal additives, albeit with reduced yields (42%). This green chemistry approach aligns with sustainable synthesis trends but requires optimization for industrial-scale applications.

The iridium(III) complex bis(2-phenylbenzothiazolato)(acetylacetonate)iridium(III), commonly designated as Ir(btb)₂(acac), represents a significant organometallic compound with the molecular formula C₃₁H₂₃IrN₂O₂S₂ and molecular weight of 711.874 g/mol [3]. This phosphorescent complex exhibits distinctive structural characteristics that arise from the coordination of two 2-phenylbenzothiazole ligands and one acetylacetonate ancillary ligand to the iridium(III) center [1] . The coordination geometry of this complex has been extensively investigated through advanced crystallographic and spectroscopic methodologies to elucidate the precise spatial arrangement and electronic properties.

Octahedral Distortion Analysis via Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction studies of iridium(III) complexes containing benzothiazole ligands consistently reveal distorted octahedral coordination geometries around the metal center [6] [13]. The structural analysis demonstrates that the iridium atom adopts a slightly distorted octahedral configuration, with the coordination sphere comprising two cyclometalated 2-phenylbenzothiazole ligands arranged in a cis configuration and one bidentate acetylacetonate ligand [6] [8].

Crystallographic parameters for similar iridium(III) benzothiazole complexes indicate space group assignments typically falling within monoclinic or triclinic crystal systems [13] [22]. The distortion from ideal octahedral symmetry manifests through variations in metal-ligand bond distances and ligand-metal-ligand bond angles [6] [15]. Analysis of analogous structures reveals iridium-carbon bond lengths ranging from 2.004 to 2.032 Å for cyclometalated carbon atoms, while iridium-nitrogen bond distances typically span 2.051 to 2.062 Å [17] [28].

The octahedral distortion parameters can be quantitatively assessed using established mathematical expressions. The ζ parameter, representing the sum of absolute deviations of individual metal-ligand bond distances from the mean distance, provides a measure of bond length variance [29] [32]. The Σ parameter, calculated as the sum of absolute deviations of cis angles from the ideal 90°, quantifies angular distortion within the coordination sphere [29] [32].

Table 1: Representative Crystallographic Data for Iridium(III) Benzothiazole Complexes

ParameterTypical RangeReference Values
Ir-C bond length (Å)2.004-2.0322.018 ± 0.014
Ir-N bond length (Å)2.051-2.0622.057 ± 0.006
N-Ir-N angle (°)170-172170.97
C-Ir-C angle (°)90-9291.12
Crystal systemMonoclinic/Triclinic-

Interligand Repulsion Dynamics in Phenanthrene-Containing Architectures

The structural arrangement of the 2-phenylbenzothiazole ligands in the coordination sphere exhibits significant interligand repulsion effects that influence the overall molecular geometry [21] [26]. These repulsive interactions arise from the steric bulk of the phenyl substituents attached to the benzothiazole heterocycles, creating non-bonding contacts that force structural distortions [18] [26].

Crystallographic analysis of related iridium complexes with phenanthrene-based ligands reveals substantial deformation angles between cyclometalated phenyl groups and adjacent aromatic fragments [26]. Studies demonstrate deformation angles reaching 35.3° to 36°, calculated using least-squares planes of the cyclometalated phenyl group and the outer hexagonal ring of adjacent aromatic systems [26]. These large distortions result primarily from non-bonding repulsion between carbon atoms of the ligands and perpendicularly arranged ancillary ligands [26].

The interligand contacts typically occur at distances of approximately 3.5 Å between carbon-carbon and carbon-nitrogen pairs, representing van der Waals interactions that are shorter than the sum of standard van der Waals radii [26]. This proximity generates repulsive forces that drive the observed structural distortions and influence the electronic properties of the complex [18] [19].

Table 2: Interligand Repulsion Parameters in Iridium Complexes

Interaction TypeDistance Range (Å)Deformation Angle (°)Structural Impact
C···C contacts3.4-3.630-40Ligand twisting
C···N contacts3.3-3.525-35Angular distortion
π···π stacking3.2-3.815-25Planar deviation

The phenanthrene-containing architectures exhibit conformational lability that allows for extended π-conjugation between ligand systems under specific geometric arrangements [6]. This structural flexibility contributes to the photophysical properties of the complex while simultaneously creating steric constraints that limit ideal coordination geometries [21] [24].

Non-Covalent Interaction Mapping via Hirshfeld Surface Analysis

Hirshfeld surface analysis provides comprehensive mapping of non-covalent interactions within the crystal structure of iridium(III) complexes, revealing the relative contributions of different intermolecular contact types [16] [17]. This computational methodology generates normalized contact distance surfaces that identify regions of significant intermolecular interactions through color-coded visualization schemes [17] [20].

The analysis of iridium complexes containing benzothiazole ligands demonstrates that hydrogen-hydrogen contacts dominate the crystal packing, typically accounting for 63.9% of all intermolecular interactions [16] [17]. Carbon-hydrogen and hydrogen-carbon contacts constitute the second most significant interaction type, representing approximately 29.5% of the total intermolecular contacts [17]. Hydrogen-chlorine interactions, when applicable, contribute approximately 4.4% to the overall packing interactions [17].

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis reveal characteristic patterns that correspond to specific interaction types [16] [17]. These plots provide quantitative assessment of intermolecular contact distances and their relative abundance within the crystal structure [20]. The white regions on normalized contact distance-mapped Hirshfeld surfaces indicate intermolecular contacts equal to the sum of van der Waals radii, while red and blue areas represent shorter and longer contacts, respectively [17].

Table 3: Non-Covalent Interaction Distribution from Hirshfeld Surface Analysis

Interaction TypePercentage ContributionDistance Range (Å)Surface Color Code
H···H contacts63.9%2.2-2.8White to red
C···H/H···C29.5%2.4-3.2Blue to white
H···Cl/Cl···H4.4%2.6-3.0Red spots
π···π interactions2.2%3.2-3.8Blue regions

The mapping reveals specific hydrogen-bond donor-to-acceptor interactions that stabilize the crystal structure through directional intermolecular contacts [17]. These interactions manifest as red spots on the Hirshfeld surface, indicating close approaches between hydrogen atoms and electronegative acceptor sites [16] [17]. The three-dimensional network formation results from the combination of these various non-covalent interactions, creating a stable crystalline arrangement [16] [20].

Frontier Molecular Orbital Analysis of Charge Transfer Pathways

The frontier molecular orbital analysis of Ir(btb)2(acac) provides crucial insights into the charge transfer pathways that govern its photophysical and electrochemical properties. Time-dependent density functional theory calculations reveal the nature of the electronic transitions and the spatial distribution of the frontier orbitals [7] [8].

The Highest Occupied Molecular Orbital of Ir(btb)2(acac) exhibits significant contributions from both the iridium d-orbitals and the π-system of the benzothiazole ligands. Specifically, the HOMO is composed of approximately 35% iridium 5d character, 45% benzothiazole π-orbital contribution, and 20% acetylacetonate orbital participation [3]. This mixed metal-ligand character is characteristic of cyclometalated iridium complexes and facilitates efficient spin-orbit coupling between singlet and triplet states [8].

The Lowest Unoccupied Molecular Orbital is predominantly localized on the benzothiazole π-orbitals, with minimal contribution from the iridium center or acetylacetonate ligand. The LUMO composition shows approximately 75% benzothiazole π-character, 15% iridium d-orbital mixing, and 10% acetylacetonate contribution [3]. This orbital distribution confirms that the lowest-energy electronic transitions correspond to metal-to-ligand charge transfer processes from the iridium center to the benzothiazole ligand system.

The HOMO-LUMO energy gap of Ir(btb)2(acac) is calculated to be 2.8-3.2 eV, which correlates with the observed absorption and emission energies. This energy gap is larger than that of Ir(piq)2(acac) (2.1-2.4 eV) but comparable to Ir(btp)2(acac) (2.6-3.0 eV), reflecting the electronic properties of the benzothiazole heteroaromatic system [9] [10].

Analysis of the charge transfer character reveals that the lowest-energy excited states of Ir(btb)2(acac) correspond to triplet metal-to-ligand charge transfer (3MLCT) transitions, with additional contributions from ligand-to-ligand charge transfer (3LLCT) processes. The calculated oscillator strengths for these transitions are relatively high, indicating strong transition dipole moments and efficient light absorption [3].

The spatial distribution of frontier orbitals demonstrates that charge transfer occurs primarily from the iridium center and benzothiazole π-system to the benzothiazole π*-orbitals. This charge redistribution is accompanied by significant changes in the electron density distribution, with increased electron density on the benzothiazole ligands in the excited state [8]. The transition dipole moment calculations reveal preferential orientation parallel to the molecular plane, which has implications for the optical properties in oriented thin films [11].

Spin-orbit coupling calculations demonstrate that the heavy iridium center facilitates efficient intersystem crossing between singlet and triplet states. The calculated spin-orbit coupling constants between the lowest singlet and triplet states are approximately 1500-2000 cm⁻¹, indicating rapid intersystem crossing and efficient population of the triplet manifold [8]. This strong spin-orbit coupling is essential for the phosphorescent properties of the complex.

The influence of ligand modifications on frontier orbital energies has been systematically investigated through computational studies of substituted derivatives. Electron-withdrawing substituents on the benzothiazole ligands stabilize both HOMO and LUMO levels, while electron-donating groups have the opposite effect [12]. These modifications provide a rational approach for tuning the electronic properties and charge transfer characteristics of the complex.

Molecular Dynamics Simulations of Solution-Phase Conformational Flexibility

Molecular dynamics simulations provide detailed insights into the conformational flexibility and solution-phase behavior of Ir(btb)2(acac), revealing dynamic processes that are not accessible through static DFT calculations [13] [5]. These simulations are essential for understanding the relationship between molecular conformation and photophysical properties in solution environments.

Classical molecular dynamics simulations of Ir(btb)2(acac) in tetrahydrofuran solution have been performed using the AMBER force field with GAFF parameters for the organic components and specialized parameters for the iridium center [13]. The simulations typically span 1-5 microseconds at temperatures ranging from 298 to 373 K under NPT ensemble conditions. The iridium center is treated using effective core potentials derived from DFT calculations to maintain computational efficiency while preserving chemical accuracy [5].

The conformational analysis reveals that Ir(btb)2(acac) exhibits limited conformational flexibility due to the rigid coordination geometry imposed by the chelating ligands. The primary conformational degrees of freedom involve rotation of the phenyl rings of the benzothiazole ligands and puckering motions of the acetylacetonate chelate ring. Root-mean-square deviation analysis shows that the core metallocycle structure remains stable throughout the simulation, with RMSD values typically below 0.8 Å [5].

Radial distribution function analysis of the solvent structure around Ir(btb)2(acac) reveals preferential solvation patterns. Tetrahydrofuran molecules show enhanced density in the first solvation shell, particularly around the benzothiazole ligands and the oxygen atoms of the acetylacetonate group. The calculated solvation number of approximately 12-15 tetrahydrofuran molecules in the first solvation shell indicates significant solvation of the complex [13].

Temperature-dependent simulations demonstrate that conformational flexibility increases modestly with temperature, but the overall molecular structure remains intact even at elevated temperatures up to 373 K. The calculated thermal expansion coefficient of the complex in solution is 3.2 × 10⁻⁴ K⁻¹, indicating moderate thermal expansion behavior [5].

Comparison of simulations in different solvents reveals solvent-dependent conformational preferences. In dichloromethane solution, the complex adopts slightly different conformations compared to tetrahydrofuran, with altered dihedral angles between the benzothiazole and phenyl rings. The calculated free energy differences between conformers in different solvents are typically 1-3 kcal/mol, indicating modest but measurable solvent effects [14].

Accelerated molecular dynamics simulations using temperature-accelerated methods have been employed to explore rare conformational events and potential isomerization pathways. These simulations reveal that the complex can undergo occasional conformational transitions involving rotation of the benzothiazole ligands around the metal-carbon bonds, with transition barriers of approximately 15-20 kcal/mol [14].

The calculated diffusion coefficients of Ir(btb)2(acac) in various solvents provide insights into its hydrodynamic behavior. In tetrahydrofuran at 298 K, the diffusion coefficient is calculated to be 2.3 × 10⁻⁶ cm²/s, which is consistent with the molecular size and solvent viscosity [13]. These diffusion properties have implications for the complex's behavior in solution-processed optoelectronic devices.

Hydrogen bonding analysis reveals weak interactions between the acetylacetonate oxygen atoms and solvent molecules in protic solvents, while aromatic stacking interactions are observed between the benzothiazole ligands and aromatic solvents. These intermolecular interactions influence the photophysical properties and aggregation behavior of the complex in solution [5].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

713.09084 g/mol

Monoisotopic Mass

713.09084 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-09-2024

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